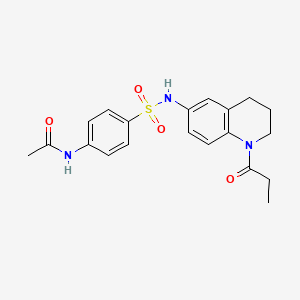![molecular formula C20H19BO4 B2962638 [3,5-Bis(benzyloxy)phenyl]boronic acid CAS No. 906665-99-4](/img/structure/B2962638.png)
[3,5-Bis(benzyloxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3,5-Bis(benzyloxy)phenyl]boronic acid” is a chemical compound with the molecular formula C20H19BO4 . It has a molecular weight of 334.18 .
Molecular Structure Analysis
The molecular structure of “[3,5-Bis(benzyloxy)phenyl]boronic acid” is represented by the InChI code: 1S/C20H19BO4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 . This indicates the connectivity and hydrogen count of its atoms .Chemical Reactions Analysis
Boronic acids, including “[3,5-Bis(benzyloxy)phenyl]boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .Physical And Chemical Properties Analysis
“[3,5-Bis(benzyloxy)phenyl]boronic acid” is a solid compound that should be stored in a refrigerator .Scientific Research Applications
Catalysis and Chemical Synthesis
[3,5-Bis(benzyloxy)phenyl]boronic acid and its derivatives are pivotal in various catalytic and synthetic applications. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid, a derivative, is utilized as a "green" catalyst facilitating the direct amide condensation reaction, harnessing the electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001). Similarly, ortho-substituted arylboronic acids are crucial in the synthesis of sterically hindered ortho-substituted arylboronic acids, offering a solution for the problematic synthesis with the commonly used bis(pinacolato)diboron (Fang, Kaur, Yan, & Wang, 2005).
Materials Science and Nanotechnology
In materials science, these compounds contribute significantly to the development of nanotechnologies and new materials. For instance, boron-based dendritic nanostructures are constructed through a synthetic strategy involving aryl- and alkylboronic acids, demonstrating the pivotal role of boronic acids in advanced material synthesis (Christinat, Scopelliti, & Severin, 2007).
Molecular Recognition and Sensor Technology
Phenyl boronic acids, such as those related to [3,5-Bis(benzyloxy)phenyl]boronic acid, are vital for saccharide recognition due to their ability to bind pendant diols. This property is exploited in creating sophisticated sensor technologies. A notable application involves the modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, where the phenyl boronic acids serve as critical binding ligands, influencing the optical properties of carbon nanotubes for saccharide detection (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012).
Environmental Impact and Toxicity Studies
The derivatives of boronic acids like [3,5-Bis(benzyloxy)phenyl]boronic acid are increasingly used in pharmaceuticals and other industrial applications, raising concerns about their environmental impact. Studies on antimicrobial derivatives of boronic acids, like tavaborole, and their effects on cyanobacteria reveal the compound's dose-dependent influence on the growth and photosynthetic apparatus of these organisms, highlighting the ecological implications of boronic acids (Niemczyk, Pogrzeba, Adamczyk-Woźniak, & Lipok, 2020).
Bioevaluation and Anticancer Potential
Compounds containing boronic acid groups, including derivatives of [3,5-Bis(benzyloxy)phenyl]boronic acid, are evaluated for their anticancer potential. For instance, boronic acid compounds containing di-Schiff groups have shown promising results in decreasing cell viability of Ishikawa endometrial cancer cells, hinting at their potential therapeutic applications in cancer treatment (Salih, 2019).
Safety And Hazards
Future Directions
The future directions of “[3,5-Bis(benzyloxy)phenyl]boronic acid” and similar boronic acids lie in their potential applications in various chemical reactions, particularly in carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling . As research progresses, new methods of synthesis and applications of these compounds may be discovered.
properties
IUPAC Name |
[3,5-bis(phenylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BO4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWRMMUXJAOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(benzyloxy)phenyl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)
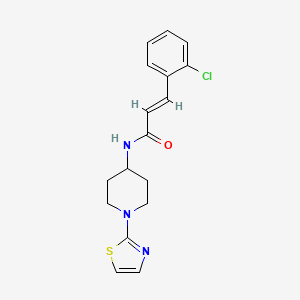
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)


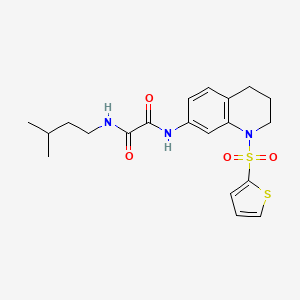
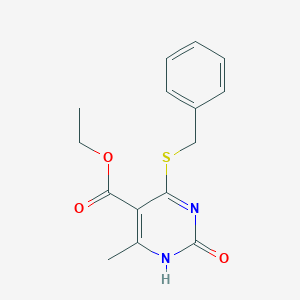
![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)

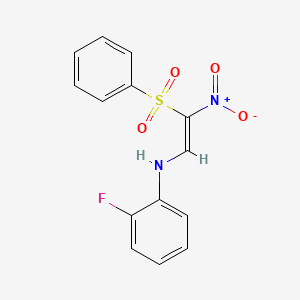
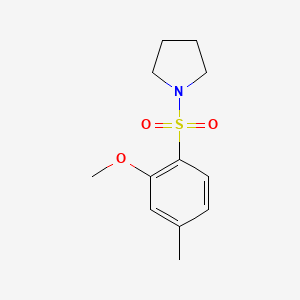
![2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962574.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)
